(-)-Pinan-3-ol, also known as (-)-isopinocampheol, is a bicyclic monoterpenoid alcohol with the molecular formula C10H18O. It is characterized by a unique structure featuring a bicyclo[3.1.1]heptane skeleton, which contributes to its distinctive physical and chemical properties. The compound has a melting point range of 52-55°C and a boiling point of approximately 219°C . Its specific rotation is measured at -34º (c=20, ethanol), indicating its chiral nature .
These reactions highlight its versatility as a chemical intermediate in organic synthesis.
(-)-Pinan-3-ol exhibits notable biological activities, including:
These biological activities make (-)-pinan-3-ol an interesting compound for further pharmacological studies.
Several methods are employed for the synthesis of (-)-pinan-3-ol:
These methods allow for both natural extraction and synthetic production of (-)-pinan-3-ol.
(-)-Pinan-3-ol finds applications in multiple fields:
These applications underscore its significance across various industries.
Interaction studies of (-)-pinan-3-ol reveal its potential effects when combined with other compounds:
Such interactions are crucial for understanding its role in complex biological systems.
Several compounds share structural similarities with (-)-pinan-3-ol. Here are a few notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
α-Pinene | Monoterpene | Commonly found in pine trees; used in fragrances. |
β-Pinene | Monoterpene | Known for its fresh scent; used in food flavorings. |
Camphor | Bicyclic monoterpenoid | Exhibits strong medicinal properties; used in topical analgesics. |
Limonene | Monoterpene | Characterized by citrus scent; widely used in cleaning products. |
While these compounds share structural characteristics, (-)-pinan-3-ol is unique due to its specific stereochemistry and biological activities, setting it apart from others in its class.